![molecular formula C12H10ClN B1313924 2-(4-Chlorophenyl)-6-methylpyridine CAS No. 61704-26-5](/img/structure/B1313924.png)
2-(4-Chlorophenyl)-6-methylpyridine
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Overview
Description
2-(4-Chlorophenyl)-6-methylpyridine, also known as 4-chloro-2-methylpyridine, is an organic compound belonging to the pyridine family. It is a colorless, volatile liquid with a characteristic odor, and is used in the synthesis of various organic molecules. The compound has been studied extensively for its various applications in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and crystal structure analysis of compounds structurally related to 2-(4-Chlorophenyl)-6-methylpyridine. For instance, studies on the preparation of complex organic compounds, such as 1,3-diphenylselenophenotetraazaporphyrinato ruthenium(II) bis(4-methylpyridine), have been performed to explore their optical and electrochemical properties, contributing to our understanding of molecular electronics and photonics (Kimura & Murakami, 2014).
Crystallography and Materials Science
- In crystallography, studies on the synthesis and crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine highlight the importance of these compounds in understanding molecular structures and interactions. Such research provides insights into the design of new materials with specific properties (Xia, 2001).
Spectroscopy and Quantum Mechanical Studies
- The vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine offers insights into the spectroscopic properties of chlorophenyl-containing compounds, which are essential for developing new drugs and materials with desired properties (Kuruvilla et al., 2018).
Electrochemical and Optical Properties
- Studies on the preparation and characterization of nonclassical tetraazaporphyrin, bis(4‐methylpyridine)[1,3,5,7,9,11,13,15‐octaphenyltetra(3,4‐thieno)tetraazaporphyrinato]ruthenium(II), investigate the electrochemical and optical properties of compounds, contributing to the development of advanced materials for photovoltaic and sensing applications (Kimura et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-6-methylpyridine may also interact with various biological targets.
Mode of Action
Related compounds such as chlorfenapyr work by disrupting the production of adenosine triphosphate (atp), specifically, "oxidative removal of the n-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound cl 303268 .
Biochemical Pathways
Similar compounds like ddt (1,1,1-trichloro-2,2-bis-(4’-chlorophenyl)ethane) are known to undergo several metabolic steps in their degradation pathway .
Pharmacokinetics
A study on similar compounds showed that they have good kinetic solubilities, are metabolically stable in vitro, and have bioavailabilities ranging from 59 to 221% .
Result of Action
Indole derivatives, which share structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that environmental processes can substantially influence the isomeric composition of organic pollutants like ddt .
properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAGFEWXNZJOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494569 |
Source
|
Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-methylpyridine | |
CAS RN |
61704-26-5 |
Source
|
Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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